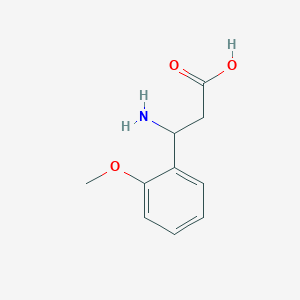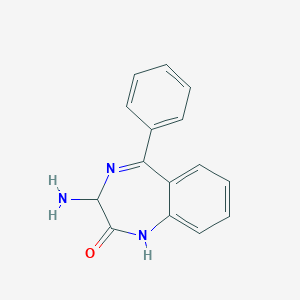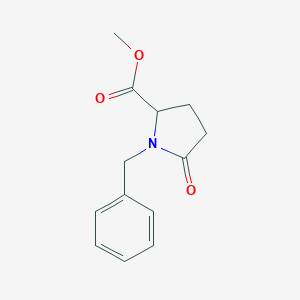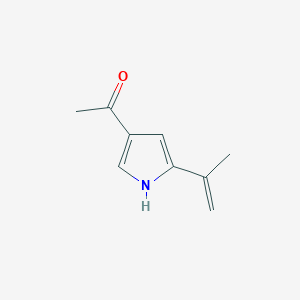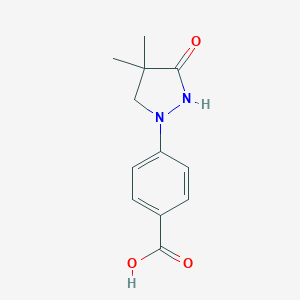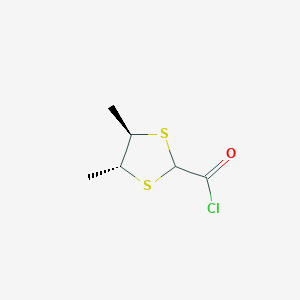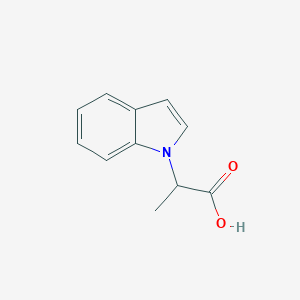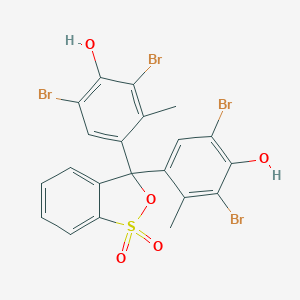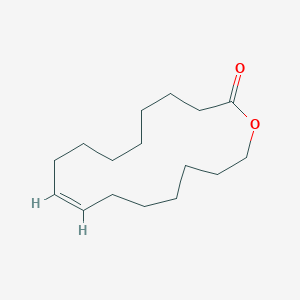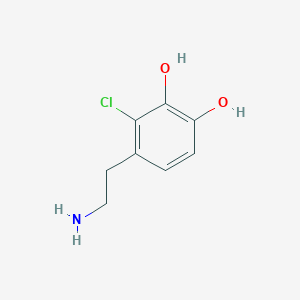![molecular formula C23H20N2 B025190 5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole CAS No. 106147-80-2](/img/structure/B25190.png)
5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole, commonly known as PPEI, is a chemical compound that has been extensively studied for its potential use in scientific research. PPEI is a derivative of imidazole, a heterocyclic organic compound that is commonly used in the synthesis of various chemicals. The unique structure of PPEI makes it a promising candidate for various applications in scientific research.
Wirkmechanismus
The mechanism of action of PPEI involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. PPEI has been shown to inhibit the expression of various proteins that are involved in the regulation of cell cycle progression, including cyclin D1, cyclin E, and CDK4. PPEI also inhibits the activity of various transcription factors, including NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
PPEI has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that PPEI inhibits the activity of various enzymes, including COX-2, MMP-9, and uPA, which are involved in the regulation of inflammation and angiogenesis. PPEI has also been shown to reduce the expression of various cytokines and chemokines that are involved in the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PPEI is its potent anti-cancer activity, which makes it a promising candidate for cancer research. PPEI is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, one of the limitations of PPEI is its relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of PPEI. One potential direction is the development of new derivatives of PPEI with improved solubility and bioavailability. Another potential direction is the study of the mechanism of action of PPEI in more detail, which may lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, the study of PPEI in combination with other drugs may lead to the development of new and more effective cancer therapies.
Synthesemethoden
The synthesis of PPEI involves the reaction of 2-phenyl-2-(4-phenylphenyl)ethylamine with imidazole in the presence of a suitable catalyst. The reaction yields PPEI as a white crystalline solid with a purity of over 99%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
PPEI has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. PPEI has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. PPEI works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and reducing the expression of various oncogenes.
Eigenschaften
CAS-Nummer |
106147-80-2 |
|---|---|
Produktname |
5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole |
Molekularformel |
C23H20N2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C23H20N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)23(15-22-16-24-17-25-22)20-9-5-2-6-10-20/h1-14,16-17,23H,15H2,(H,24,25) |
InChI-Schlüssel |
ACDFGPARZXCRHD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC3=CN=CN3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC3=CN=CN3)C4=CC=CC=C4 |
Synonyme |
4-(2-(1,1'-Biphenyl)-4-yl-2-phenylethyl)-1H-imidazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



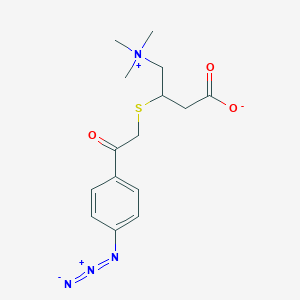
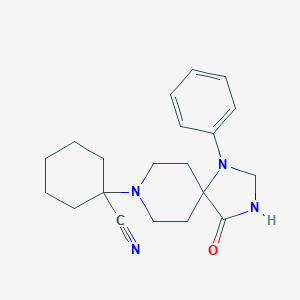
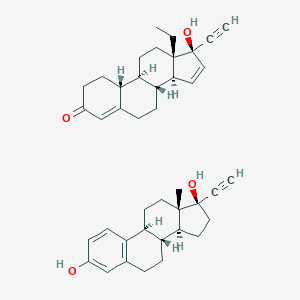
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
